![molecular formula C10H18ClNO3 B13996972 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B13996972.png)
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C10H17NO3·HCl. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spirocyclic structure . The process involves multiple steps, including the formation of intermediates and subsequent cyclization to yield the final product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new spirocyclic derivatives.
Aplicaciones Científicas De Investigación
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with multiple biological systems.
Comparación Con Compuestos Similares
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure but lacking the acetic acid moiety.
1,3-Dioxo-2-azaspiro[4.5]decan-2-yl acetic acid: Another spirocyclic compound with different functional groups.
Uniqueness
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic ring and the presence of the acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H18ClNO3 |
|---|---|
Peso molecular |
235.71 g/mol |
Nombre IUPAC |
2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(14-7-8)1-3-11-4-2-10;/h8,11H,1-7H2,(H,12,13);1H |
Clave InChI |
WRYVDPQXACXMMO-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(CO2)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


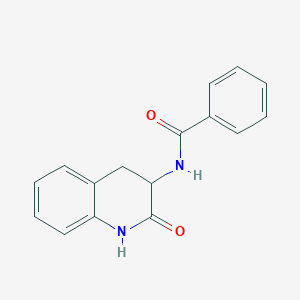
![4,5,6,7-Tetrahydrobenzo[b]thiophene-6-carboxylic acid](/img/structure/B13996910.png)


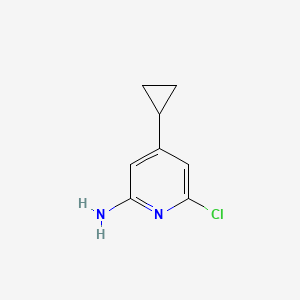
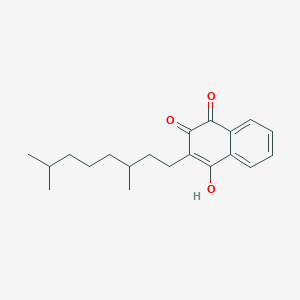
![1,3-Dioxane,5-ethyl-5-methyl-2-[1-(phenylmethylene)hexyl]-](/img/structure/B13996947.png)

![N-(5-chloropyridin-2-yl)-1-[4-[(5-chloropyridin-2-yl)iminomethyl]phenyl]methanimine](/img/structure/B13996962.png)
![7-Bromo-10-ethyl-3-methyl-5-oxidobenzo[g]pteridin-5-ium-2,4-dione](/img/structure/B13996970.png)

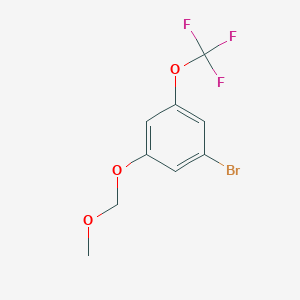
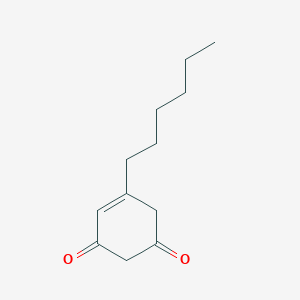
![Benzyl 2-[8-amino-1-[4-(pyridin-2-ylcarbamoyl)phenyl]imidazo[1,5-a]pyrazin-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13996986.png)
